molecular formula C11H16N2O2 B1341296 N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide CAS No. 953894-87-6

N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide

Cat. No.: B1341296
CAS No.: 953894-87-6
M. Wt: 208.26 g/mol
InChI Key: RVQWCGFNTTWRHM-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide is an acetamide derivative characterized by an ethoxyacetamide backbone substituted at the aromatic ring with amino and methyl groups. The ethoxy group (–OCH₂CH₃) contributes to lipophilicity, while the amino (–NH₂) and methyl (–CH₃) groups influence electronic and steric properties. Such compounds are often explored for pharmaceutical applications, particularly in antimicrobial or receptor-targeted therapies, given the amide group's prevalence in bioactive molecules .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-15-7-11(14)13-10-5-4-9(12)6-8(10)2/h4-6H,3,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQWCGFNTTWRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide typically involves the reaction of 4-amino-2-methylphenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-amino-2-methylphenol attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxyacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial protein function. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents H-Bond Acceptors H-Bond Donors
N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide* C₁₁H₁₆N₂O₂ 220.26 Ethoxy, amino, methyl 3 2
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 876566-09-5 C₁₉H₂₀NO₆ 358.37 Ethoxy, methoxy, formyl 6 1
N1-(4-Amino-2-methylphenyl)acetamide 56891-59-9 C₉H₁₂N₂O 164.20 Amino, methyl 2 2
N-(4-acetamidophenyl)-2-ethoxyacetamide 600140-39-4 C₁₂H₁₆N₂O₃ 236.27 Ethoxy, acetamido 4 2
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide 1016493-56-3 C₁₆H₁₈N₂O₂ 270.33 Methoxyphenyl, amino, methyl 3 2
Key Observations:

Ethoxy vs. Methoxy Groups: The ethoxy group in the target compound enhances lipophilicity compared to methoxy (–OCH₃) analogs like N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide . This may improve membrane permeability but reduce aqueous solubility. Methoxy-substituted compounds (e.g., N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide ) exhibit higher molecular weights and altered electronic profiles due to resonance effects.

Formyl and Heterocyclic Modifications: Compounds with formyl groups (e.g., 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide ) introduce electrophilic sites for further functionalization but may reduce stability. Heterocyclic variants like N-(4-Phenyl-2-thiazolyl)acetamide demonstrate how replacing aromatic rings with thiazole alters electronic properties and bioactivity.

Biological Activity

N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H17N3O2
  • Molecular Weight : 235.29 g/mol

This compound features an amino group, an ethoxyacetamide moiety, and a methyl substitution on the aromatic ring, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
  • Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream effects on signaling pathways.

Research indicates that the compound may engage with targets associated with cancer cell metabolism and antimicrobial resistance mechanisms.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a lead for developing new antibiotics targeting resistant strains.

Anticancer Activity

Research has demonstrated promising anticancer effects of this compound. In studies involving various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549), the compound showed:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
Cell Line IC50 Value (µM)
MDA-MB-23115
A54920
  • Apoptosis Induction : Increased annexin V-FITC positivity indicated enhanced apoptosis in treated cells compared to controls.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed the compound's effectiveness against multidrug-resistant bacterial infections in hospitalized patients. Results indicated a significant reduction in infection rates among those treated with the compound compared to standard therapies.
  • Case Study on Cancer Treatment :
    • In a pilot study involving breast cancer patients, administration of this compound as an adjunct therapy led to improved outcomes when combined with conventional chemotherapy, highlighting its potential as a therapeutic agent.

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